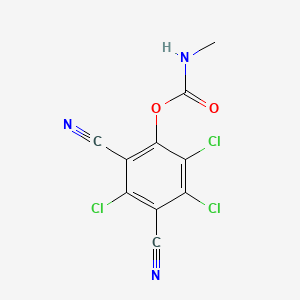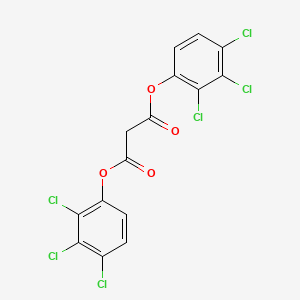
Bis(2,3,4-trichlorophenyl) propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3,4-trichlorophenyl) propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, where two 2,3,4-trichlorophenyl groups are attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3,4-trichlorophenyl) propanedioate typically involves the reaction of 2,3,4-trichlorophenol with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dry toluene, under ice-cold conditions to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis(2,3,4-trichlorophenyl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trichlorophenyl groups to less chlorinated phenyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenyl derivatives.
Substitution: Phenyl derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Bis(2,3,4-trichlorophenyl) propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2,3,4-trichlorophenyl) propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,5-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
Uniqueness
Bis(2,3,4-trichlorophenyl) propanedioate is unique due to the specific positioning of the chlorine atoms on the phenyl rings This structural difference can lead to distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
66196-93-8 |
|---|---|
Molecular Formula |
C15H6Cl6O4 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
bis(2,3,4-trichlorophenyl) propanedioate |
InChI |
InChI=1S/C15H6Cl6O4/c16-6-1-3-8(14(20)12(6)18)24-10(22)5-11(23)25-9-4-2-7(17)13(19)15(9)21/h1-4H,5H2 |
InChI Key |
AEYMFWDBCHRYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(=O)CC(=O)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


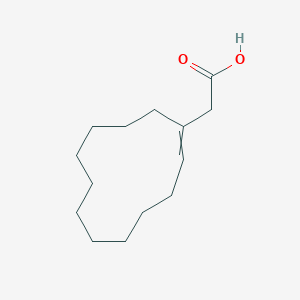

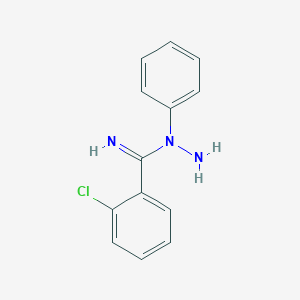
![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
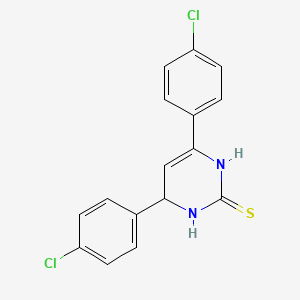
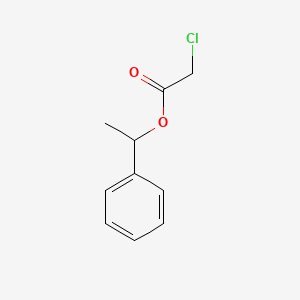
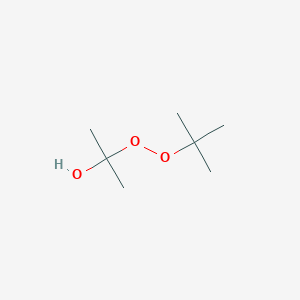



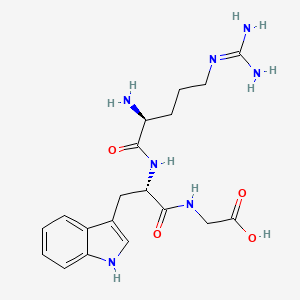
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
